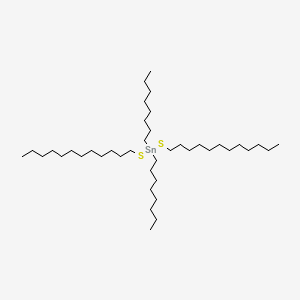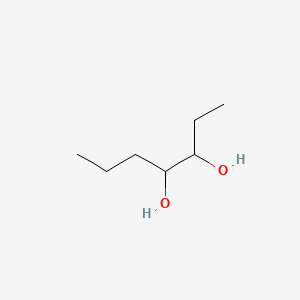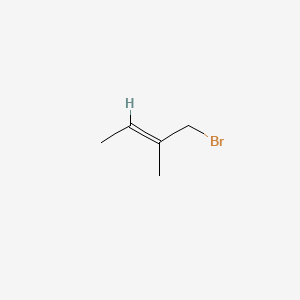
2-Butene, 1-bromo-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butene, 1-bromo-2-methyl- is an organic compound with the molecular formula C₅H₉Br. It is a brominated derivative of 2-butene and is known for its applications in organic synthesis and various chemical reactions. The compound exists in two stereoisomeric forms: (E)-2-butene, 1-bromo-2-methyl- and (Z)-2-butene, 1-bromo-2-methyl-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butene, 1-bromo-2-methyl- can be synthesized through the bromination of 2-methyl-2-butene. The reaction typically involves the addition of bromine (Br₂) to 2-methyl-2-butene in the presence of a solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is carried out at room temperature, and the product is isolated through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-butene, 1-bromo-2-methyl- may involve continuous flow reactors where bromine is added to 2-methyl-2-butene under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Butene, 1-bromo-2-methyl- undergoes various chemical reactions, including:
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (t-BuOK) can lead to the formation of 2-methyl-2-butene.
Substitution Reactions: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or cyanide (CN⁻).
Common Reagents and Conditions
Elimination: Strong bases like t-BuOK or sodium ethoxide (NaOEt) in ethanol.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or potassium cyanide (KCN) in polar solvents.
Major Products
Elimination: 2-Methyl-2-butene
Substitution: Depending on the nucleophile, products can include 2-methyl-2-butanol (with OH⁻), 2-methyl-2-butyl ether (with RO⁻), or 2-methyl-2-butyl cyanide (with CN⁻).
Aplicaciones Científicas De Investigación
2-Butene, 1-bromo-2-methyl- is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the preparation of pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Chemical Research: The compound is used in mechanistic studies and reaction optimization in organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-butene, 1-bromo-2-methyl- in chemical reactions involves the formation of a transition state where the bromine atom is either eliminated or substituted. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the departure of the bromine atom. In substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, resulting in the displacement of the bromine atom and the formation of a new bond.
Comparación Con Compuestos Similares
2-Butene, 1-bromo-2-methyl- can be compared with other similar compounds such as:
1-Bromo-2-butene:
2-Bromo-2-methylpropane:
2-Butene, 1-bromo-3-methyl-: Another brominated butene with the bromine atom at a different position.
The uniqueness of 2-butene, 1-bromo-2-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions.
Propiedades
Fórmula molecular |
C5H9Br |
|---|---|
Peso molecular |
149.03 g/mol |
Nombre IUPAC |
(E)-1-bromo-2-methylbut-2-ene |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3+ |
Clave InChI |
WZEXBDRUCFODAA-HWKANZROSA-N |
SMILES isomérico |
C/C=C(\C)/CBr |
SMILES canónico |
CC=C(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


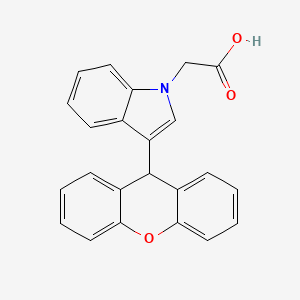
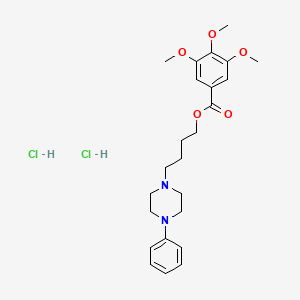
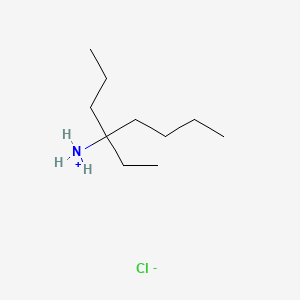
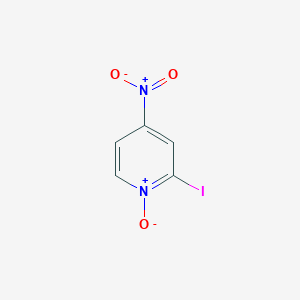
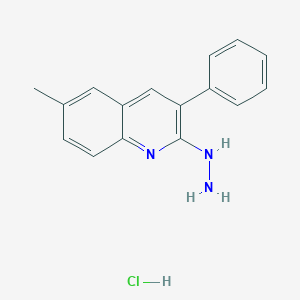
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
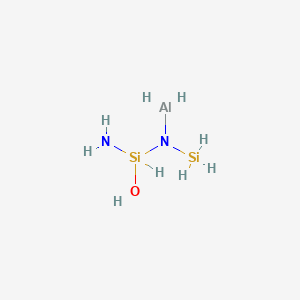
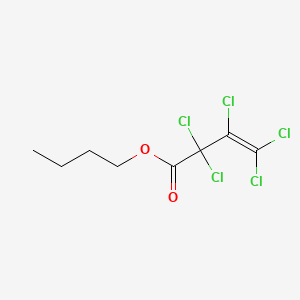
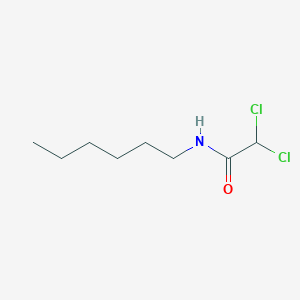
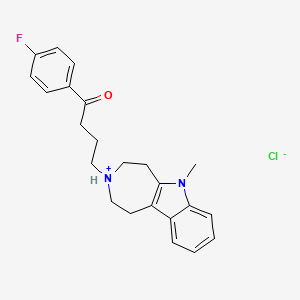
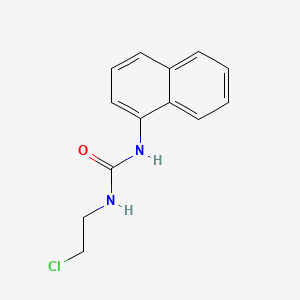
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
